4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold known for its diverse pharmacological activities, including antitumor, antimicrobial, and kinase inhibition properties . Structurally, it features a bicyclic thieno[2,3-d]pyrimidine core fused with a cycloheptane ring, substituted at position 4 with a benzo[d][1,3]dioxol-5-ylmethylthio group. This substitution introduces a lipophilic benzodioxole moiety, which may enhance membrane permeability and target binding affinity compared to simpler derivatives . The compound is synthesized via nucleophilic substitution reactions involving 4-chloro intermediates and thiol-containing reagents under basic conditions .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-2-4-13-16(5-3-1)25-19-17(13)18(20-10-21-19)24-9-12-6-7-14-15(8-12)23-11-22-14/h6-8,10H,1-5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKXNZNZNPYTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its anticancer and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₈N₂O₂S
- Molecular Weight: 318.42 g/mol
The compound features a benzo[d][1,3]dioxole moiety linked to a thio group and a thieno[2,3-d]pyrimidine core. This unique combination of structural elements contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the benzo[d][1,3]dioxole derivative.
- Introduction of the thio group via nucleophilic substitution.
- Cyclization to form the thieno[2,3-d]pyrimidine structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance:
- A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole and evaluated their cytotoxic effects on cancer cell lines such as HepG2 , HCT116 , and MCF-7 . The results indicated that many compounds had IC₅₀ values significantly lower than those of standard drugs like doxorubicin (IC₅₀ values ranging from 1.54 µM to 4.52 µM compared to doxorubicin's IC₅₀ values of 7.46 µM to 8.29 µM) .
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
The mechanisms underlying this anticancer activity include:
- Inhibition of EGFR (Epidermal Growth Factor Receptor).
- Induction of apoptosis through modulation of mitochondrial pathways involving proteins like Bax and Bcl-2 .
- Cell cycle arrest at various phases .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial effects. Research indicates that certain derivatives possess significant antibacterial activity against various strains of bacteria.
Case Studies
A notable case study involved the evaluation of a related thieno[2,3-d]pyrimidine derivative against bacterial strains like Staphylococcus aureus and Escherichia coli . The study reported minimum inhibitory concentrations (MIC) that were comparable or superior to conventional antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit structural diversity primarily at positions 2, 3, and 4 of the pyrimidine ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Substituent Effects on Bioactivity: The benzylthio and phenyl substituents in compound 7 (Table 1) confer potent antitumor activity (IC₅₀ = 3.2–8.7 μM), likely due to enhanced π-π stacking with hydrophobic kinase pockets .
Synthetic Accessibility :
- Chloro derivatives (e.g., 4-chloro intermediates) are pivotal precursors, achieving >90% yields under reflux with POCl₃ .
- Thioether derivatives (e.g., benzylthio analogs) require milder conditions (K₂CO₃, acetone, 60°C) but lower yields (~74%) due to competing side reactions .
Thermal Stability :
- Higher melting points (e.g., 264–266°C for compound 33b ) correlate with rigid, planar structures, whereas flexible substituents (e.g., benzylthio) reduce melting points .
Q & A
Q. What synthetic methodologies are effective for constructing the thieno[2,3-d]pyrimidine core in this compound?
The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives can react with aldehydes under reflux in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO . Characterization is achieved via -NMR, -NMR, and IR spectroscopy to confirm regiochemistry and purity .
Q. How can the benzo[d][1,3]dioxole moiety be introduced into the thieno[2,3-d]pyrimidine framework?
The benzo[d][1,3]dioxole group is often incorporated via nucleophilic substitution or thiol-alkylation reactions. For instance, intermediates with reactive thiol groups (e.g., at position 4 of the pyrimidine ring) can react with benzo[d][1,3]dioxol-5-ylmethyl halides under basic conditions (e.g., triethylamine in DMF) . Reaction progress is monitored via TLC or HPLC to optimize yield and minimize side products .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : - and -NMR identify proton environments and confirm substitution patterns (e.g., aromatic protons in the benzo[d][1,3]dioxole group at δ ~6.0–7.0 ppm) .
- Mass spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric purity of C, H, N, and S .
Advanced Research Questions
Q. How do substituents on the thieno[2,3-d]pyrimidine core influence biological activity, and what contradictions exist in reported data?
Substituents like the benzo[d][1,3]dioxole group enhance lipophilicity and binding to hydrophobic pockets in target enzymes (e.g., tyrosine kinase inhibitors) . However, bioactivity data may vary due to:
- Assay conditions : Varying pH or solvent systems (e.g., DMSO concentration) can alter compound solubility and apparent potency .
- Substituent electronic effects : Electron-withdrawing groups (e.g., chloro) may reduce activity compared to electron-donating groups (e.g., methoxy) in antibacterial assays . Contradictions in IC values should be resolved by standardizing assay protocols .
Q. What computational strategies are recommended for docking studies of this compound with potential biological targets?
Molecular docking requires:
- Target preparation : Retrieve protein structures (e.g., from PDB) and optimize protonation states using tools like AutoDock Tools .
- Ligand parameterization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis sets to account for flexibility .
- Binding affinity validation : Compare docking scores (e.g., Glide XP) with experimental IC values to identify false positives .
Q. How can researchers address low yields in the final step of synthesizing this compound?
Low yields often arise from steric hindrance during thiol-alkylation. Mitigation strategies include:
- Solvent optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (acetonitrile) to improve reaction kinetics .
- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the thiol group .
- Temperature control : Conduct reactions under microwave irradiation to reduce side reactions .
Data Interpretation & Optimization
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity results?
Discrepancies may arise from:
- Conformational sampling : Ensure docking studies account for ligand flexibility and protein loop dynamics .
- Solvation effects : Include explicit water molecules in MD simulations to better model hydrophobic interactions .
- Off-target effects : Validate specificity via counter-screening against related enzymes (e.g., kinase panels) .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
